2-(1H-imidazol-1-yl)-3-methylquinoxaline
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .
Molecular Structure Analysis
The imidazole ring is a constituent of several important natural products, including purine, histidine, histamine, and nucleic acid . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is amphoteric; that is, it can function as both an acid and a base . The compound is classified as aromatic due to the presence of a sextet of π-electrons .
Physical and Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .
Scientific Research Applications
Pharmacological Applications
- Anti-fibrotic and Anti-metastatic Properties : A notable application of 2-(1H-imidazol-1-yl)-3-methylquinoxaline derivatives is in the development of novel ALK5 inhibitors, such as IN-1130, which exhibit significant potential in suppressing renal and hepatic fibrosis, as well as exerting anti-metastatic effects in cancer models. This compound demonstrated favorable pharmacokinetics, bioavailability, and tissue distribution, highlighting its potential as an oral anti-fibrotic drug (Kim et al., 2008).
Chemical Synthesis and Reactivity
Aqueous Synthesis of Imidazopyridines : Research into the chemical synthesis of imidazole-based compounds includes the development of "water-mediated" hydroamination and silver-catalyzed aminooxygenation techniques. These methods have facilitated the synthesis of methylimidazo[1,2-a]pyridines and related structures, demonstrating the versatility of imidazole in synthesizing complex heterocycles without the need for additional catalysts (Mohan et al., 2013).
Antibacterial and Antifungal Activities : Imidazole-based 1,4-naphthoquinones have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds, derived from this compound analogs, show promise against multi-drug resistant (MDR) infections, demonstrating broad-spectrum antibacterial activity against selected bacterial strains and pathogenic yeasts. This research underscores the potential of imidazole derivatives in addressing the challenge of antibiotic resistance (Choudhari et al., 2020).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can alter the synthesis of fungi cell membranes . For example, luliconazole, an imidazole derivative, is thought to inhibit the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-imidazol-1-yl-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-12(16-7-6-13-8-16)15-11-5-3-2-4-10(11)14-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSSCLYVBJEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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